molecular formula C14H14N4O3 B1681811 SKL2001

SKL2001

Katalognummer: B1681811
Molekulargewicht: 286.29 g/mol
InChI-Schlüssel: PQXINDBPUDNMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SKL2001 ist ein niedermolekularer Agonist des Wnt/β-Catenin-Signalwegs. Es ist bekannt für seine Fähigkeit, die Interaktion zwischen Axin und β-Catenin zu unterbrechen, was zur Stabilisierung von intrazellulärem β-Catenin führt. Diese Verbindung hat sich als vielversprechend erwiesen, die Osteoblastogenese zu fördern und die Adipozytendifferenzierung zu unterdrücken, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Krebsforschung und regenerative Medizin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKL2001 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

    Bildung der Kernstruktur: Dies beinhaltet die Reaktion von Furan-2-Carbonsäure mit geeigneten Reagenzien, um die Kernstruktur zu bilden.

    Modifikationen der funktionellen Gruppen:

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt in erster Linie Interaktionen, die den Wnt/β-Catenin-Signalweg beeinflussen. Die wichtigsten Reaktionen umfassen:

    Unterbrechung der Axin/β-Catenin-Wechselwirkung: Dies ist ein entscheidender Schritt für die Stabilisierung von β-Catenin.

    Hemmung der β-Catenin-Phosphorylierung: this compound hemmt die Phosphorylierung von β-Catenin an bestimmten Resten, wodurch sein Abbau verhindert wird.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt der Reaktionen mit this compound ist die stabilisierte Form von β-Catenin, die eine entscheidende Rolle bei der Aktivierung des Wnt/β-Catenin-Signalwegs spielt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Interaktion zwischen Axin und β-Catenin unterbricht, was zur Stabilisierung von β-Catenin führt. Diese Stabilisierung verhindert die Phosphorylierung und den anschließenden Abbau von β-Catenin, wodurch es sich in der Zelle ansammeln und die Wnt/β-Catenin-reponsive Transkription aktivieren kann. Dieser Weg spielt eine entscheidende Rolle bei der Zelldifferenzierung, Proliferation und dem Überleben .

Analyse Chemischer Reaktionen

Types of Reactions

SKL2001 primarily undergoes interactions that affect the Wnt/β-catenin signaling pathway. The key reactions include:

    Disruption of Axin/β-catenin interaction: This is a critical step for the stabilization of β-catenin.

    Inhibition of β-catenin phosphorylation: this compound inhibits the phosphorylation of β-catenin at specific residues, preventing its degradation.

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the stabilized form of β-catenin, which plays a crucial role in the activation of the Wnt/β-catenin signaling pathway .

Wissenschaftliche Forschungsanwendungen

Cancer Research

SKL2001 has been investigated for its role in cancer biology, particularly in promoting the differentiation of stem cells and inhibiting cancer cell stemness. A study demonstrated that this compound could attenuate stemness and epithelial-mesenchymal transition (EMT) in colorectal cancer cells, indicating its potential as a therapeutic agent in managing cancer progression .

Bone Regeneration

Recent studies have highlighted this compound's application in bone regeneration. The compound has been shown to create an osteogenic microenvironment by activating Wnt signaling in osteocytes. This activation promotes the differentiation of bone marrow stromal cells into osteoblasts, enhancing bone formation and mineralization. Notably, treatment with this compound maintained Wnt signaling activation for several days post-treatment, suggesting its long-lasting effects on bone health .

Immunology

In immunological studies, this compound has been found to enhance memory T cell functionality without significantly affecting cell proliferation. This property suggests its potential use in developing therapies aimed at improving immune responses, particularly in conditions requiring enhanced T cell activity.

Case Studies

Study Focus Findings
Colorectal Cancer StudyInvestigated the effects of this compound on cancer cell behaviorThis compound reduced stemness and EMT in colorectal cancer cells
Osteocyte Activation StudyExamined the role of this compound in bone regenerationActivated Wnt signaling promoted osteoblast differentiation; maintained signaling for 3 days post-treatment
Memory T Cell Functionality StudyAssessed the impact of this compound on T cellsEnhanced memory T cell activity without affecting proliferation

Comparative Analysis with Other Compounds

To further understand this compound's unique properties, it can be compared with other compounds that target the Wnt/β-catenin pathway:

Compound Mechanism of Action Unique Features
TWS119GSK-3β inhibitorBroad effects on multiple pathways
CHIR99021GSK-3β inhibitorPotent but less specific than this compound
IWR-1Inhibits Axin/β-catenin interactionTargets different aspects of Wnt signaling

This compound stands out due to its specific action on disrupting Axin/β-catenin interactions while minimizing off-target effects associated with broader inhibitors like GSK-3β inhibitors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    IWR-1: Ein Hemmstoff des Wnt/β-Catenin-Signalwegs.

    XAV939: Ein weiterer Hemmstoff, der den Abbau von β-Catenin fördert.

    BIO: Ein Glycogensynthasekinase-3-Hemmstoff, der β-Catenin stabilisiert.

Einzigartigkeit von SKL2001

Im Gegensatz zu den oben genannten Hemmstoffen ist this compound ein Agonist des Wnt/β-Catenin-Signalwegs. Seine einzigartige Fähigkeit, die Axin/β-Catenin-Wechselwirkung zu unterbrechen und β-Catenin zu stabilisieren, unterscheidet es von anderen Verbindungen, die auf denselben Weg abzielen .

Biologische Aktivität

SKL2001, a small molecule also known as Wnt Agonist II, has gained attention for its role in activating the Wnt/β-catenin signaling pathway, which is critical for various biological processes including stem cell differentiation, cancer progression, and tissue regeneration. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.

The primary mechanism by which this compound exerts its effects is through the stabilization of β-catenin. It achieves this by disrupting the interaction between Axin and β-catenin, preventing the phosphorylation of β-catenin at specific residues (Ser33/37/Thr41 and Ser45) that would normally lead to its degradation. This stabilization leads to increased levels of intracellular β-catenin, thereby enhancing Wnt/β-catenin responsive transcription .

Key Findings on Mechanism

  • Disruption of Axin/β-Catenin Interaction : this compound inhibits the binding between Axin and β-catenin, which is essential for the proteasomal degradation of β-catenin .
  • Increased Transcriptional Activity : Treatment with this compound results in a dose-dependent increase in TOPflash reporter activity, indicating enhanced β-catenin transcriptional activity without affecting other pathways such as NF-κB or p53 .

1. Mesenchymal Stem Cell Differentiation

This compound has been shown to promote the differentiation of multipotent mesenchymal stem cells (MSCs) into osteoblasts. In studies involving ST2 cells and human primary MSCs, treatment with this compound resulted in:

  • Increased Alkaline Phosphatase (ALP) Activity : A marker for osteoblastogenesis was significantly elevated in response to this compound treatment .
  • Upregulation of Osteoblast Markers : mRNA levels for osteoblast markers such as Runx2 and type I collagen were increased following treatment with this compound .

2. Cancer Cell Growth Suppression

Research indicates that this compound can suppress the growth of colorectal cancer spheroids. The compound regulates the E-cadherin/β-catenin complex, influencing cell cycle progression and potentially inhibiting tumor growth .

3. Protective Role in Acute Pancreatitis

In animal models, this compound demonstrated protective effects against caerulein-induced acute pancreatitis. By activating the Wnt/β-catenin pathway, it mitigated damage and promoted recovery in pancreatic tissue .

Case Study 1: Osteogenic Differentiation

A study investigated the effects of this compound on osteogenic differentiation in rat ectomesenchymal stem cells (EMSCs). Results showed that:

  • Nuclear β-Catenin Levels Increased : Following treatment with this compound, there was a notable upregulation in nuclear β-catenin levels.
  • Enhanced Mineralization : Alizarin red staining indicated greater mineralized nodule formation in treated groups compared to controls .

Case Study 2: Colorectal Cancer Cells

In a controlled experiment with HCT116 colorectal cancer cells:

  • Cell Spheroid Formation : Cells treated with 10 nM this compound showed reduced spheroid formation over ten days, suggesting an inhibition of stemness properties associated with cancer progression .

Summary Table of Biological Activities

Biological EffectObservationsReferences
Osteoblast DifferentiationIncreased ALP activity and upregulation of Runx2
Cancer Growth SuppressionReduced spheroid growth in colorectal cancer cells
Protection in Acute PancreatitisMitigated damage in caerulein-induced pancreatitis

Eigenschaften

IUPAC Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXINDBPUDNMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-furan-2-yl-isoxazole-3-carboxylic acid (7 mg) and 3-imidazol-1-yl-propyl amine (0.005 mL) in DMF was added 8 mg of HOBt, 9 mg of EDC and 0.014 mL of TEA. After stirring at room temperature for 18 hrs, the reaction solution was concentrated in vacuo. The obtained concentrate was purified by preparative HPLC to afford 4 mg of 5-furan-2-yl-isoxazole-3-carboxylic acid (3-imidazol-1-yl-propyl)-amide (Yield: 35%).
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
0.005 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.014 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKL2001
Reactant of Route 2
Reactant of Route 2
SKL2001
Reactant of Route 3
Reactant of Route 3
SKL2001
Reactant of Route 4
Reactant of Route 4
SKL2001
Reactant of Route 5
SKL2001
Reactant of Route 6
SKL2001
Customer
Q & A

Q1: What is SKL2001, and what is its primary mechanism of action?

A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.

Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?

A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.

Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?

A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]

Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?

A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []

Q5: What are the potential limitations of using this compound as a therapeutic agent?

A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.

Q7: Is there any information available on the spectroscopic data of this compound?

A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.

Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?

A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.